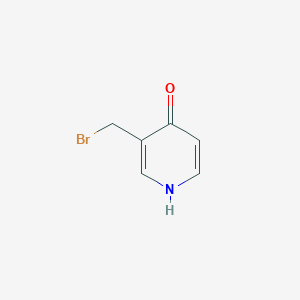

3-(Bromomethyl)pyridin-4-ol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H6BrNO |

|---|---|

Peso molecular |

188.02 g/mol |

Nombre IUPAC |

3-(bromomethyl)-1H-pyridin-4-one |

InChI |

InChI=1S/C6H6BrNO/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,3H2,(H,8,9) |

Clave InChI |

DOSZCSBGRVJXPA-UHFFFAOYSA-N |

SMILES canónico |

C1=CNC=C(C1=O)CBr |

Origen del producto |

United States |

Reactivity and Transformation Pathways of 3 Bromomethyl Pyridin 4 Ol

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridine (B92270) ring and the good leaving group ability of the bromide ion. This reactivity is central to many of the transformations of 3-(bromomethyl)pyridin-4-ol.

Carbon Nucleophile Attack (e.g., organometallic reagents)

Reactions with carbon-based nucleophiles, such as organometallic reagents, lead to the formation of new carbon-carbon bonds, extending the carbon skeleton of the parent molecule. While specific examples directly involving this compound are not extensively detailed in the provided search results, the general reactivity pattern of similar benzylic halides suggests that it would readily react with Grignard reagents (R-MgBr) or organolithium compounds (R-Li). The reaction mechanism typically follows an SN2 pathway, where the nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Table 1: Representative C-C Bond Forming Reactions

| Carbon Nucleophile | Reagent Type | Expected Product |

| Alkyl Grignard | R-MgX | 3-Alkyl-pyridin-4-ol |

| Aryl Grignard | Ar-MgX | 3-Arylmethyl-pyridin-4-ol |

| Organolithium | R-Li | 3-Alkyl-pyridin-4-ol |

Nitrogen Nucleophile Mediated Reactions (e.g., amination, formation of quaternary salts)

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, readily react with the bromomethyl group to form the corresponding aminomethylpyridines. These reactions are fundamental in the synthesis of various nitrogen-containing derivatives. The reaction with a tertiary amine leads to the formation of a quaternary ammonium (B1175870) salt. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Table 2: Reactions with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Product Type | General Structure |

| Ammonia (NH₃) | Primary Amine | 3-(Aminomethyl)pyridin-4-ol |

| Primary Amine (RNH₂) | Secondary Amine | 3-((Alkylamino)methyl)pyridin-4-ol |

| Secondary Amine (R₂NH) | Tertiary Amine | 3-((Dialkylamino)methyl)pyridin-4-ol |

| Tertiary Amine (R₃N) | Quaternary Salt | 3-((Trialkylammonio)methyl)pyridin-4-ol bromide |

Oxygen and Sulfur Nucleophile Induced Transformations

Oxygen nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), react with this compound to form ethers. Similarly, sulfur nucleophiles, like thiolates (RS⁻), yield thioethers. These reactions proceed via a Williamson ether synthesis-type mechanism, which is a classic SN2 reaction. msu.edu The choice of solvent and base is crucial for optimizing the reaction conditions and yields.

Table 3: Ether and Thioether Synthesis

| Nucleophile | Reagent Type | Product Type |

| Alkoxide | RO⁻Na⁺ | Alkyl Ether |

| Phenoxide | ArO⁻Na⁺ | Aryl Ether |

| Thiolate | RS⁻Na⁺ | Alkyl Thioether |

| Thiophenoxide | ArS⁻Na⁺ | Aryl Thioether |

Reactions Involving the Pyridin-4-ol Hydroxyl Group

The hydroxyl group at the 4-position of the pyridine ring behaves as a typical alcohol and can undergo various reactions such as esterification and etherification. msu.edu These transformations allow for the modification of the electronic and steric properties of the molecule.

Esterification can be achieved by reacting this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. Etherification of the hydroxyl group can be accomplished by reaction with alkyl halides in the presence of a strong base, following the Williamson ether synthesis pathway. msu.edu It's important to note that the bromomethyl group is also reactive under these conditions, potentially leading to competing side reactions. Selective protection of one of the reactive sites may be necessary to achieve the desired transformation.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Functionality

The bromomethyl group of this compound can participate in metal-catalyzed cross-coupling reactions, a powerful tool for C-C bond formation. While the C(sp³)-Br bond is generally less reactive in traditional cross-coupling reactions compared to C(sp²)-Br bonds, certain palladium-catalyzed conditions can facilitate these transformations. nih.gov For instance, Suzuki-Miyaura coupling reactions with boronic acids could potentially be employed to introduce aryl or vinyl substituents at the methyl position. nih.govnih.gov The success of such reactions often depends on the choice of the palladium catalyst, ligand, and reaction conditions. nih.govnih.gov

Electrophilic and Radical Transformations on the Pyridine Core

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group at the 4-position is an activating group, which can direct incoming electrophiles to the ortho positions (2- and 6-positions). Halogenation or nitration of the pyridine ring, if achievable, would likely occur at these positions, though harsh reaction conditions may be required.

Radical reactions on the pyridine core are also a possibility. For instance, photocatalytic methods have been developed for the hydroarylation of olefins with pyridyl radicals derived from halopyridines. nih.gov Such a transformation with this compound could potentially lead to the introduction of an alkyl chain at a specific position on the pyridine ring, depending on the reaction conditions and the regioselectivity of the radical addition. nih.gov

Mechanistic Investigations of Reaction Pathways

Due to the absence of direct mechanistic studies specifically targeting this compound, a comprehensive understanding of its reaction pathways is formulated through inference from closely related chemical systems and established principles of organic chemistry. The reactivity of this compound is primarily dictated by two key structural features: the bromomethyl group, which is susceptible to nucleophilic substitution, and the pyridin-4-ol moiety, which exists in a tautomeric equilibrium with its pyridin-4-one form.

The mechanistic landscape of this compound is therefore best explored by considering the interplay between these features, primarily focusing on the conditions that favor either a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution at the benzylic-like carbon of the bromomethyl group.

Tautomerism of the Pyridin-4-ol Ring

A critical aspect influencing the reactivity of this compound is the tautomeric equilibrium between the pyridin-4-ol (enol-like) and the pyridin-4-one (keto-like) forms. The position of this equilibrium is sensitive to the solvent and the electronic nature of other substituents on the pyridine ring. This tautomerism affects the electron density of the pyridine ring and the potential for the ring nitrogen or the hydroxyl/keto group to participate in or influence a reaction at the bromomethyl side chain.

Nucleophilic Substitution at the Bromomethyl Group

The primary reaction pathway for the bromomethyl group is nucleophilic substitution, where the bromide ion acts as a good leaving group. This substitution can proceed through either an SN1 or an SN2 mechanism, with the predominant pathway being highly dependent on the reaction conditions.

SN2 Pathway: This pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon of the bromomethyl group at the same time as the bromide leaving group departs. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For this compound, an SN2 reaction would proceed via a backside attack on the CH₂Br group, leading to an inversion of configuration if the carbon were chiral.

SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a pyridinylmethyl carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. The SN1 pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. The stability of the carbocation is a key factor; the pyridine ring can stabilize the adjacent positive charge through resonance, making an SN1 pathway plausible. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

The choice between these two pathways can be influenced by several factors as detailed in the table below.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) | The choice of nucleophile is a key experimental variable to control the mechanism. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | Protic solvents can solvate the bromide leaving group and stabilize the carbocation. Aprotic solvents enhance the nucleophilicity of the attacking species. |

| Substrate Structure | Formation of a stable carbocation | Sterically unhindered electrophilic carbon | The pyridinylmethyl carbocation is stabilized by the aromatic ring, making the SN1 pathway viable. The primary nature of the carbon favors the SN2 pathway. |

Potential for Neighboring Group Participation

The structure of this compound also allows for the possibility of neighboring group participation (NGP), also known as anchimeric assistance. The lone pair of electrons on the pyridine nitrogen could potentially attack the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a strained, bicyclic aziridinium-like intermediate. This intermediate would then be opened by the attack of an external nucleophile. Such a mechanism would be expected to proceed with retention of configuration at the reaction center and could lead to an enhanced reaction rate compared to a simple primary alkyl halide. However, the formation of such a strained ring system would require specific geometric arrangements and favorable reaction conditions.

A summary of the plausible mechanistic pathways is presented in the following table.

| Compound Name | Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Influencing Factors |

| This compound | Nucleophilic Substitution | SN1 | Pyridinylmethyl carbocation | Polar protic solvent, weak nucleophile, stability of the carbocation |

| This compound | Nucleophilic Substitution | SN2 | Pentavalent transition state | Strong nucleophile, polar aprotic solvent, steric accessibility |

| This compound | Nucleophilic Substitution | Neighboring Group Participation | Bicyclic aziridinium-like cation | Conformation of the substrate, nature of the solvent |

Derivatization Strategies and Analogue Synthesis Based on 3 Bromomethyl Pyridin 4 Ol

Construction of Novel Heterocyclic Scaffolds

The inherent reactivity of 3-(bromomethyl)pyridin-4-ol makes it an excellent precursor for building fused and complex heterocyclic systems. Annulation and multicomponent reactions are powerful strategies to achieve this, transforming the simple pyridine (B92270) core into more elaborate molecular architectures. nih.govnih.gov

Intramolecular annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. In this approach, the this compound scaffold is first functionalized with a side chain containing a nucleophilic or reactive group. A subsequent intramolecular reaction between this new group and a position on the pyridine ring results in the formation of a new fused ring.

For instance, the bromomethyl group can be displaced by a nucleophile that is part of a larger molecule, which is then induced to cyclize onto the pyridine ring. C-H annulation reactions, often catalyzed by transition metals, are a modern and efficient method for constructing fused heterocycles from pyridine derivatives. nih.gov By strategically choosing the tethered reactant, a variety of fused systems, such as pyrrolo[3,4-c]pyridines and furopyridines, can be synthesized. doi.orgmdpi.com

Table 1: Examples of Potential Fused Heterocyclic Scaffolds via Intramolecular Annulation

| Starting Derivative of this compound | Annulation Strategy | Resulting Fused Scaffold |

|---|---|---|

| N-Tosyl-N-(2-ethynylphenyl)glycine ester | Palladium-catalyzed cyclization | Indolo[2,3-c]pyridin-4-ol derivative |

| 2-Aminophenyl sulfide (B99878) derivative | Buchwald-Hartwig amination followed by cyclization | Thieno[3,2-b]pyridin-4-ol derivative |

| O-Allyl ether derivative | Heck cyclization | Furo[3,2-c]pyridin-4-ol derivative |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components. acsgcipr.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. researchgate.net

While this compound may not be a direct component in classic MCRs like the Hantzsch pyridine synthesis, it can be readily converted into a suitable precursor. For example, oxidation of the bromomethyl group to an aldehyde would yield a pyridine-3-carboxaldehyde derivative. This aldehyde could then participate in various MCRs, such as the Guareschi-Thorpe or Bohlmann-Rahtz reactions, to construct new, highly substituted pyridine or fused pyridine rings. acsgcipr.orgnih.gov This strategy combines the structural features of the original pyridin-4-ol core with new functionalities introduced by the other MCR components. nih.govchim.it

Functionalization of the Pyridine Ring and Side Chain for Structural Diversity

Achieving structural diversity is crucial for tuning the properties of a lead compound in drug discovery. This compound offers multiple avenues for such diversification through reactions on both the pyridine ring and the bromomethyl side chain. researchgate.netrsc.org

The pyridine ring itself, being electron-deficient, presents challenges for direct functionalization. However, modern synthetic methods, including transition-metal-catalyzed C-H activation, have enabled the regioselective introduction of substituents. nih.gov The directing effect of the hydroxyl group at the 4-position can influence the regioselectivity of these reactions. Furthermore, the nitrogen atom can be converted to a pyridine-N-oxide, which alters the ring's reactivity and allows for functionalization at different positions. researchgate.net

The bromomethyl group is the most straightforward handle for introducing diversity. As a potent electrophile, it readily undergoes nucleophilic substitution (SN2) reactions with a vast range of nucleophiles. This allows for the attachment of various functional groups and molecular fragments, profoundly altering the molecule's steric and electronic properties. researchgate.net

Table 2: Side Chain Functionalization via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Side Chain (-CH₂-Nu) |

|---|---|---|

| Amine | Piperidine | -CH₂-N(C₅H₁₀) (Piperidin-1-ylmethyl) |

| Thiol | Thiophenol | -CH₂-S-Ph (Phenylthiomethyl) |

| Carboxylate | Sodium Acetate | -CH₂-O-C(O)CH₃ (Acetoxymethyl) |

| Azide | Sodium Azide | -CH₂-N₃ (Azidomethyl) |

| Cyanide | Potassium Cyanide | -CH₂-CN (Cyanomethyl) |

| Phenoxide | Sodium Phenoxide | -CH₂-O-Ph (Phenoxymethyl) |

Synthesis of Bioisosteric Analogues and Chemically Designed Prodrug Motifs

In medicinal chemistry, modifying a lead compound through bioisosteric replacement or by creating prodrugs are key strategies to improve pharmacokinetic and pharmacodynamic properties.

Bioisosterism involves substituting an atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological activity or reduced toxicity. estranky.sk For the this compound scaffold, the pyridin-4-ol moiety can be replaced with other heterocyclic systems that mimic its size, shape, and hydrogen bonding capabilities. For example, replacing the pyridine ring with a pyrazole (B372694) or an isoxazole (B147169) could lead to novel analogues with different metabolic stabilities or receptor binding affinities. mdpi.comresearchgate.net Similarly, the hydroxyl group itself is a classic subject for bioisosteric replacement with groups like -NH₂, -SH, or -CHF₂. nih.gov

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. nih.gov This approach is often used to improve properties like solubility, stability, or oral bioavailability. The hydroxyl group of this compound is an ideal handle for creating ester-based prodrugs. nih.gov By reacting the hydroxyl group with various carboxylic acids, particularly those containing amino acids or phosphate (B84403) groups, one can generate prodrugs that are cleaved by endogenous enzymes to release the active pyridin-4-ol derivative. nih.govrsc.org

Table 3: Potential Prodrug and Bioisostere Strategies

| Strategy | Modification | Rationale |

|---|---|---|

| Prodrug Synthesis | Esterification of 4-OH with L-alanine | Enhance aqueous solubility and membrane transport |

| Prodrug Synthesis | Phosphorylation of 4-OH | Improve solubility and target specific phosphatase enzymes |

| Bioisosteric Replacement | Replace 4-OH with 4-NH₂ | Alter hydrogen bonding capacity and basicity estranky.sk |

| Bioisosteric Replacement | Replace pyridine ring with furan | Modify electronic properties and potential for P450 metabolism doi.org |

Design and Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. mdpi.comresearchgate.net The systematic synthesis of a collection of related analogues, known as a compound library, is essential for robust SAR analysis. nih.gov The dual reactivity of this compound makes it an excellent core scaffold for combinatorial library synthesis.

A typical library design would involve a two-dimensional matrix approach. The first dimension of diversity would be generated by reacting the bromomethyl side chain with a set of diverse nucleophiles (e.g., various amines, thiols, and alcohols). The second dimension would involve functionalizing the pyridine ring at one of its available positions (e.g., C-2, C-5, or C-6) using techniques like palladium-catalyzed cross-coupling reactions. mdpi.com

By synthesizing this matrix of compounds and screening them in a biological assay, researchers can systematically map the SAR. For example, they can determine which types of side chains are optimal for potency and which ring substitutions improve selectivity or metabolic stability. nih.govnih.gov This information is critical for guiding the rational design of next-generation compounds with improved therapeutic profiles. nih.gov

Table 4: Illustrative Design of a Compound Library for SAR Studies

| Core Scaffold | R¹ Variation (at -CH₂- group) | R² Variation (at C-6 of pyridine ring) | Hypothetical Activity (IC₅₀, nM) |

|---|---|---|---|

| Pyridin-4-ol | -N(CH₃)₂ | -H | 150 |

| Pyridin-4-ol | -N(CH₃)₂ | -Phenyl | 75 |

| Pyridin-4-ol | -N(CH₃)₂ | -Thiophene | 50 |

| Pyridin-4-ol | -Morpholino | -H | 200 |

| Pyridin-4-ol | -Morpholino | -Phenyl | 110 |

| Pyridin-4-ol | -Morpholino | -Thiophene | 85 |

| Pyridin-4-ol | -O-Phenyl | -H | >1000 |

| Pyridin-4-ol | -O-Phenyl | -Phenyl | 850 |

| Pyridin-4-ol | -O-Phenyl | -Thiophene | 600 |

Advanced Spectroscopic and Spectrometric Applications in Chemical Research

Comprehensive Structural Elucidation of Novel Derivatives and Reaction Products

The synthesis of novel molecules derived from 3-(Bromomethyl)pyridin-4-ol necessitates rigorous structural confirmation. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are primary tools for this purpose, providing detailed information about the molecular framework and functional groups present.

In the structural analysis of pyridine (B92270) derivatives, NMR spectroscopy is particularly powerful. ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR elucidates the carbon skeleton. For instance, in derivatives of 3-(bromomethyl)pyridine, the methylene (B1212753) protons of the bromomethyl group typically appear as a characteristic singlet in the ¹H NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are crucial for confirming the substitution pattern.

Table 1: Illustrative Spectroscopic Data for a Hypothetical Derivative of this compound

| Technique | Spectral Feature | Interpretation |

| ¹H NMR | Singlet, ~4.5 ppm | -CH₂Br protons |

| Multiplets, 7.0-8.5 ppm | Aromatic protons on the pyridine ring | |

| Broad singlet, ~10 ppm | Phenolic -OH proton | |

| ¹³C NMR | Peak, ~30 ppm | -CH₂Br carbon |

| Peaks, 120-160 ppm | Aromatic carbons of the pyridine ring | |

| FT-IR | Broad band, 3200-3600 cm⁻¹ | O-H stretching vibration |

| Sharp peak, ~1600 cm⁻¹ | C=C/C=N stretching of the pyridine ring | |

| Peak, ~600 cm⁻¹ | C-Br stretching vibration |

This table is illustrative and actual values may vary depending on the specific derivative and solvent used.

In Situ Spectroscopic Monitoring for Reaction Pathway Analysis

For reactions involving this compound, in situ FT-IR spectroscopy can be used to follow the disappearance of starting materials and the appearance of products by monitoring characteristic vibrational bands. mdpi.com For example, in a substitution reaction where the bromine atom is replaced, the disappearance of the C-Br stretching vibration can be tracked over time. Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, can also be a powerful tool for monitoring these reactions, especially in aqueous media due to its low sensitivity to water. mdpi.com

By collecting spectra at regular intervals throughout the reaction, a kinetic profile can be constructed. This data can be used to determine reaction rates and activation energies, providing a deeper understanding of the reaction mechanism.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of Complexes

While NMR and FT-IR provide information about the connectivity of atoms, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a crystalline compound. This technique is particularly valuable for characterizing the solid-state structure of novel derivatives and metal complexes of this compound.

X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms. ekb.eg This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. ekb.egnih.gov For metal complexes, this technique can definitively establish the coordination geometry around the metal center. nih.govresearchgate.netmdpi.com

Table 2: Representative Crystallographic Data for a Pyridine Derivative Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2314 |

| b (Å) | 7.5215 |

| c (Å) | 24.5475 |

| β (°) | 97.921 |

| Volume (ų) | 1872.9 |

Data is representative for a substituted dihydropyridine derivative and is intended for illustrative purposes. ekb.eg

Advanced Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high precision. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule by measuring its mass to within a few parts per million. This is an essential tool for confirming the identity of newly synthesized derivatives of this compound.

In addition to providing the molecular weight, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to piece together the connectivity of the original molecule. This fragmentation analysis is a valuable complement to NMR and FT-IR in the structural elucidation process.

Table 3: Example of High-Resolution Mass Spectrometry Data

| Compound | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

| C₁₉H₂₂BrN₃ | 372.302 | 372.302 |

This table illustrates the high precision of HRMS in determining the molecular mass of a brominated organic compound. nfdi4chem.de

Computational and Theoretical Studies on 3 Bromomethyl Pyridin 4 Ol and Its Derivatives

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic structure and reactivity of molecules like 3-(Bromomethyl)pyridin-4-ol. scispace.comnih.govtci-thaijo.org These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

DFT calculations can be used to determine key molecular properties that dictate reactivity. researchgate.net For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum mechanical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. Such information is vital for predicting how this compound might interact with other molecules. scispace.com

Global reactivity descriptors, derived from the energies of frontier orbitals, can be calculated to quantify the reactivity of this compound and its derivatives. These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions. researchgate.net

Table 1: Examples of Quantum Mechanical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. |

| Global Reactivity Descriptors | Provides quantitative measures of chemical reactivity, such as chemical potential, hardness, and electrophilicity. |

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most probable reaction pathways, including the structures of transition states and intermediates. pku.edu.cn

Quantum chemical calculations can map the entire reaction coordinate, starting from the reactants, through the transition state, to the products. This allows for the determination of activation energies, which are critical for understanding reaction rates. For the aminoalkenylation of heteroaromatics with keteniminium ions, for example, quantum chemical calculations have been used to detail the reaction's Gibbs energy profile, identifying transition states and intermediates. pku.edu.cn

The study of reaction mechanisms for similar compounds has shown that reactions can be under kinetic, thermodynamic, or dynamic control. Computational modeling can distinguish between these control patterns, which is essential for predicting reaction outcomes and optimizing reaction conditions. pku.edu.cn For instance, in the electrophilic aminoalkenylation of pyrroles, calculations revealed the presence of a post-transition state bifurcation, indicating that the reaction selectivity is dynamically controlled. pku.edu.cn

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular Dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time, offering insights into their conformational changes and flexibility. nih.govpitt.eduresearchgate.net

MD simulations can reveal how the structure of a molecule like this compound fluctuates under different conditions, such as in a solvent or when interacting with a biological target. These simulations can highlight the most populated conformational states and the transitions between them. For instance, MD simulations of the 14-3-3σ protein have been used to analyze conformational changes between open and closed states, which are crucial for its function. nih.govresearchgate.net

By analyzing the trajectory of atoms over time, MD simulations can provide detailed information about the stability of different parts of the molecule and the interactions that stabilize certain conformations. This information is vital for understanding structure-function relationships. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein. nih.govnih.govnih.govmdpi.com

The process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating a score that estimates the binding affinity for each pose. nih.gov This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

For example, molecular docking studies on pyrazolo[3,4-b]pyridine derivatives have been used to understand their binding interactions with the α-amylase enzyme. mdpi.com Similarly, docking studies of 4-(3H)-quinazolinone derivatives into the active site of dihydrofolate reductase (DHFR) have helped to correlate experimental activity with calculated binding affinities. nih.gov These in silico predictions are invaluable for rational drug design and for prioritizing compounds for further experimental testing. nih.govnih.gov

Table 2: Key Steps in a Typical Molecular Docking Study

| Step | Description |

| Target Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking by adding hydrogens, assigning charges, etc. |

| Ligand Preparation | The 3D structure of the ligand (e.g., a this compound derivative) is generated and optimized. |

| Docking Simulation | The ligand is placed into the defined binding site of the target protein using a docking algorithm, which explores various poses and conformations. |

| Scoring and Analysis | The generated poses are ranked using a scoring function to estimate binding affinity. The top-ranked poses are analyzed to identify key molecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Model Development (computational aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netresearchgate.net The development of a QSAR model involves calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

The computational aspect of QSAR involves several steps:

Data Set Preparation : A series of compounds with known biological activities is compiled. This dataset is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model is assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with the test set. researchgate.net

For instance, 3D-QSAR studies on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides have suggested that the presence of electron-withdrawing functional groups is favorable for anti-inflammatory activity. researchgate.net Similarly, QSAR models have been developed for 3-pyrimidin-4-yl-oxazolidin-2-one derivatives to understand the key factors influencing their inhibitory activity against mIDH1. nih.gov Such models can be used to predict the activity of new, untested derivatives of this compound and to guide the design of more potent compounds.

Applications in Complex Chemical Synthesis and Medicinal Chemistry Building Blocks

Role as a Precursor in the Total Synthesis of Natural Products and their Analogues

While direct applications of 3-(Bromomethyl)pyridin-4-ol in the total synthesis of specific, complex natural products are not extensively documented in readily available literature, its structural motifs are present in numerous biologically active alkaloids. Halogenated heterocyclic compounds are crucial building blocks in synthetic chemistry. The utility of such precursors is evident in the synthesis of marine alkaloids like (±)-Dibromophakellin, which features a complex tetracyclic framework. nih.govnih.gov The synthesis of such molecules often relies on the strategic introduction of functionalized heterocyclic rings. nih.gov

The this compound structure serves as a valuable synthon, or synthetic building block, for creating analogues of natural products. Its reactive bromomethyl group allows for facile elaboration and connection to other parts of a target molecule, while the pyridin-4-ol core mimics structural features found in various natural sources. This approach, where synthetic compounds are designed with features of natural products, can lead to the discovery of novel biologically relevant molecules. nih.gov

Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry due to its presence in numerous therapeutic agents and its ability to engage in biologically relevant interactions. nih.gov this compound is an exemplary building block for accessing novel, sp3-rich scaffolds that are of high interest in modern drug discovery for their potential to explore new chemical space. nih.govresearchgate.net

The reactivity of the bromomethyl group is pivotal, allowing for the straightforward introduction of diverse functionalities. For instance, similar bromomethyl-substituted heterocyclic scaffolds can be readily converted into amines, ethers, amides, and sulfonamides through nucleophilic substitution reactions. nih.gov This versatility enables the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.

A key application area is in the development of chemical probes to investigate biological systems. nih.gov For example, the related pyridone scaffold is a core component of inhibitors targeting epigenetic reader domains, such as the BET (Bromo and Extra C-terminal) family of bromodomains. nih.gov The development of potent and selective probes, like PFI-1, demonstrates the utility of such heterocyclic systems in creating tools to validate new drug targets. nih.gov

The table below summarizes the utility of the bromomethyl-pyridine scaffold in generating diverse and pharmacologically relevant structures.

| Scaffold Type | Synthetic Transformation | Resulting Functional Group | Potential Application |

| Amine-substituted Pyridines | Reaction with primary/secondary amines | Secondary/Tertiary Amines | Anti-virulence agents, Kinase inhibitors |

| Ether-linked Scaffolds | Williamson ether synthesis with alcohols | Ethers | CNS-active agents, GPCR modulators |

| Azide-derived Amines | Substitution with sodium azide followed by reduction | Primary Amines | Building blocks for further elaboration |

| Carbon-linked Scaffolds | Suzuki-Miyaura cross-coupling reactions | C-C bonded structures | Access to novel chemical space |

Utility in the Development of New Catalytic Ligands and Advanced Materials

Pyridine derivatives are fundamental components in coordination chemistry and materials science, widely used as ligands for metal catalysts and as building blocks for functional materials. chim.it The pyridin-4-ol moiety can be strategically modified to enhance its utility in these applications.

A powerful strategy involves the conversion of the pyridin-4-ol to a pyridin-4-yl nonaflate by reaction with nonafluorobutanesulfonyl fluoride. chim.it This transformation converts the hydroxyl group into an excellent leaving group (nonaflate, ONf), which is highly amenable to transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts. chim.it This opens up a vast array of possibilities for creating complex pyridine-containing molecules. For example, Sonogashira coupling reactions with terminal alkynes can be performed on the nonaflate-activated pyridine ring, leading to the synthesis of substituted furopyridines. chim.it

The isomeric compound, 4-(bromomethyl)pyridine hydrobromide, has been used in the preparation of specialized ligands, highlighting the general applicability of bromomethyl pyridine derivatives in this field. sigmaaldrich.com The ability to introduce the pyridine motif into larger molecular structures via either the bromomethyl handle or through cross-coupling at the 4-position makes this compound a versatile precursor for designing novel ligands with tailored electronic and steric properties for catalysis.

The following table outlines the key transformation and subsequent applications in this area.

| Precursor | Reagent | Intermediate | Subsequent Reaction | Application |

| This compound | Nonafluorobutanesulfonyl Fluoride (NfF) | 3-(Bromomethyl)pyridin-4-yl nonaflate | Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) | Synthesis of complex ligands, components for organic electronics |

Contribution to the Discovery and Development of Novel Synthetic Methodologies

The development of new synthetic methods is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with greater efficiency and selectivity. mdpi.com this compound and related structures contribute to this field by providing a platform for developing and showcasing novel transformations.

The synthesis of the pyridin-4-ol core itself can be achieved through innovative multicomponent reactions. A notable example is the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids, which provides a flexible and efficient route to highly substituted pyridin-4-ol derivatives. chim.it The development of such methods expands the toolbox available to chemists for accessing this important heterocyclic motif.

Furthermore, the inherent reactivity of the bromomethyl group is central to its utility. The development of a synthetic platform based on a C-7 bromomethyl substituted dihydrothiazolo-2-pyridone scaffold enabled the introduction of previously inaccessible heteroatoms at that position. nih.gov This strategy, where a reactive handle like a bromomethyl group is installed on a core scaffold, is a powerful approach for rapidly diversifying a lead compound and exploring chemical space. nih.govnih.gov This approach facilitates the synthesis of novel compounds and provides important structure-activity data that can guide further optimization. nih.gov

Novel methodologies have also been developed for the synthesis of related halogenated heterocycles, such as 3-monohalooxindoles, which are also versatile building blocks in medicinal chemistry. nih.govbeilstein-journals.org The continuous innovation in methods to synthesize and functionalize such heterocyclic building blocks is critical for advancing the fields of drug discovery and materials science.

Exploration of Biological Interactions at the Molecular Level in Vitro and Mechanistic Focus

Investigation of Enzyme Binding and Inhibition Mechanisms (in vitro studies)

The pyridine (B92270) ring is a common feature in many enzyme inhibitors, where it can participate in crucial binding interactions within the active site. Derivatives built upon the 3-(bromomethyl)pyridin-4-ol framework are designed to target specific enzymes by presenting functional groups in a spatially optimized manner. In vitro kinase assays and other enzymatic tests are fundamental in determining the potency and mechanism of these compounds.

A notable area of investigation is the inhibition of protein kinases, a large family of enzymes often dysregulated in diseases like cancer. For example, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been developed as selective inhibitors for the Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. semanticscholar.org In vitro kinase assays are used to measure the inhibitory activity of these compounds against a panel of related kinases to establish selectivity. semanticscholar.org Similarly, pyridine derivatives have been designed as inhibitors of Activin receptor-like kinase 2 (ALK2), where the pyridine nitrogen forms a key hydrogen bond with the backbone amide of a hinge region residue, mimicking the binding of ATP. acs.org

Another class of enzymes targeted by pyridine-containing molecules is the histone deacetylases (HDACs). A novel pyridine derivative, referred to as compound H42, was found to downregulate the expression of histone deacetylase 6 (HDAC6). nih.gov This inhibition leads to an increase in the acetylation of its substrates, α-tubulin and heat shock protein 90 (HSP90). nih.gov The inhibitory concentration (IC50) of such compounds is a critical parameter determined from these in vitro assays. nih.gov Furthermore, pyridine analogs have been identified as potent inhibitors of the Polθ ATPase, with structural studies revealing key hydrogen bonds and arene-H interactions between the inhibitor and amino acid residues like Arg193 and Ser174 in the enzyme's binding site. acs.org

| Enzyme Target | Inhibitor Class / Example Compound | Observed In Vitro Effect / Potency | Key Binding Interactions |

|---|---|---|---|

| Histone Deacetylase 6 (HDAC6) | Pyridine Derivative (Compound H42) | Downregulation of HDAC6 expression, increased substrate acetylation. nih.gov | Not specified. |

| Fibroblast Growth Factor Receptor 4 (FGFR4) | Aminopyridine Derivatives | Selective inhibition over FGFR1-3. semanticscholar.org | Not specified. |

| Activin receptor-like kinase 2 (ALK2) | Pyridine Derivatives | Inhibition of kinase activity. | Hydrogen bond between pyridine nitrogen and hinge region backbone (H286). acs.org |

| Polθ ATPase | Pyridine Analog (Compound 19) | Potent enzymatic inhibition. acs.org | H-bond with Arg193; halogen bond with Ser174 backbone. acs.org |

| TGF-β Type 1 Receptor (ALK5) | 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivative (15r) | IC50 = 44 nM. nih.gov | Not specified. |

Receptor Interaction and Binding Studies (in vitro assays)

Beyond enzymes, the pyridine scaffold is integral to ligands designed to bind with high affinity and selectivity to various physiological receptors. In vitro receptor binding assays, often using radiolabeled ligands, are essential for characterizing these interactions. nih.govmdpi.com These studies determine key parameters such as the binding affinity (Ki or Kd) and can distinguish between agonist and antagonist behavior.

A prime example is the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). The compound A-85380, which features a 3-(methoxy)pyridine structure, demonstrates very high affinity for the α4β2 nAChR subtype, with a dissociation constant (Ki) in the nanomolar range. nih.gov Competitive binding assays, where the test compound competes with a known radioligand, are used to establish its affinity and selectivity against other nAChR subtypes. nih.gov

Receptor tyrosine kinases, such as the transforming growth factor-β (TGF-β) type 1 receptor, are also important targets. nih.gov Pyridine derivatives have been synthesized and evaluated in vitro for their ability to inhibit these receptors, with potency often measured in cellular systems that rely on receptor function. nih.gov The design of these molecules often involves computational modeling to predict favorable interactions within the receptor's ligand-binding domain.

| Receptor Target | Ligand Example | Assay Type | Measured Affinity (Ki) | Selectivity Profile |

|---|---|---|---|---|

| α4β2 Nicotinic Acetylcholine Receptor | A-85380 [3-(2(S)-azetidinylmethoxy)pyridine] | Radioligand Binding | 0.05 nM nih.gov | High selectivity vs. α7 nAChR (Ki = 148 nM) and muscle nAChR (Ki = 314 nM). nih.gov |

| TGF-β Type 1 Receptor (ALK5) | 4-(pyridin-4-oxy)-pyrazole derivatives | Enzyme/Cell-based Inhibition | IC50 values in the nanomolar range. nih.gov | Not specified. |

| Fibroblast Growth Factor Receptors (FGFR) | Aminopyridine Derivatives | Kinase Inhibition Assay | Inhibitory activity against FGFR4. semanticscholar.org | Selective for FGFR4 over FGFR1-3. semanticscholar.org |

Development of Molecular Probes and Chemical Tools for Biological Pathway Interrogation (focused on synthesis and chemical application)

The utility of this compound lies in its chemical structure, which is ideal for the synthesis of more complex molecules used as molecular probes or chemical tools. The bromomethyl group is a reactive electrophile, readily participating in nucleophilic substitution reactions (S_N2). This allows for the covalent attachment of the pyridinol scaffold to other molecular fragments, enabling the construction of targeted inhibitors or probes.

The synthesis of such tools often involves multi-step reaction sequences. For instance, a common strategy is the alkylation of a nucleophile (such as a phenol, amine, or thiol) with the bromomethyl pyridine derivative. semanticscholar.org This reaction connects the pyridine core to another part of the molecule designed to confer additional binding properties or functionality. Suzuki-Miyaura cross-coupling is another powerful reaction used to attach aryl or heteroaryl groups to a bromo-substituted pyridine ring, further diversifying the chemical space. acs.org These synthetic methodologies are fundamental to creating libraries of compounds that can be screened to identify potent and selective modulators of biological pathways. The development of these compounds is not aimed at creating a drug directly, but rather a tool to study the function of a specific protein or pathway in a cellular context.

| Reaction Type | Key Reactant(s) | Purpose in Synthesis | Example Application |

|---|---|---|---|

| Nucleophilic Substitution (S_N2) | This compound or analog; a nucleophile (e.g., phenol, amine) | Covalently links the pyridine scaffold to another molecular fragment. | Alkylation of a hydroxy-pyridine to synthesize FGFR inhibitors. semanticscholar.org |

| Suzuki-Miyaura Coupling | Bromo-substituted pyridine; an arylboronic acid | Forms a C-C bond, attaching a new aryl group to the pyridine ring. | Used in the synthesis of ALK2 inhibitors. acs.org |

| Reductive Amination | Pyridine-aldehyde; a primary or secondary amine | Forms a C-N bond to introduce amine-containing side chains. | A key step in building complex bridged ALK2 inhibitors. acs.org |

Mechanistic Studies of Cellular Assays (in vitro, e.g., cell cycle modulation, protein-protein interaction, excluding efficacy and safety)

Once synthesized, derivatives of this compound are often evaluated in in vitro cellular assays to probe their mechanism of action. These studies go beyond simple potency measurements to understand how a compound affects cellular processes like cell cycle progression and protein-protein interactions (PPIs).

Cell Cycle Modulation Several pyridine derivatives have been shown to modulate the cell cycle. Treatment of cancer cells with certain pyrazolo[3,4-b]pyridine derivatives has been observed to cause cell cycle arrest, preventing cells from progressing from one phase to the next. mdpi.com For instance, the pyridine derivative compound H42 was found to induce cell cycle arrest at the G0/G1 phase in ovarian cancer cell lines. nih.gov Mechanistic investigation revealed this was accompanied by the degradation of cyclin D1, a key protein for G1 phase progression. nih.gov This effect is often a direct consequence of inhibiting enzymes that regulate the cell cycle, such as cyclin-dependent kinases (CDKs). mdpi.com

Protein-Protein Interaction Modulating protein-protein interactions (PPIs) is a sophisticated therapeutic strategy. nih.govnih.gov The pyridine scaffold has been successfully incorporated into molecules that disrupt these interactions. A prominent example is the inhibition of the interaction between bromodomain and extra-terminal motif (BET) proteins (like BRD4) and acetylated histones. nih.gov Pyrrolopyridone derivatives act as potent BET inhibitors by occupying the acetyl-lysine binding pocket on the bromodomain. nih.gov Structural studies show that the pyrrolopyridone scaffold forms specific bidentate hydrogen bonds with key residues like Asn140, effectively blocking the natural protein-protein interaction. nih.gov These types of mechanistic studies are crucial for understanding how a chemical tool functions at the molecular level within a cell.

| Cellular Mechanism | Compound Class | Cell Line(s) | Observed In Vitro Effect | Molecular Rationale |

|---|---|---|---|---|

| Cell Cycle Modulation | Pyridine Derivative (Compound H42) | A2780, SKOV3 (Ovarian Cancer) | Arrest at G0/G1 phase. nih.gov | Degradation of cyclin D1, linked to HDAC6 inhibition. nih.gov |

| Cell Cycle Modulation | Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | Cell cycle arrest. mdpi.com | Inhibition of cyclin-dependent kinases (CDK2/CDK9). mdpi.com |

| Protein-Protein Interaction | Pyrrolopyridone Derivatives | MCF-7 (Breast Cancer) | Inhibition of cell growth. nih.gov | Disruption of BRD4-histone interaction by binding to the BRD4 bromodomain. nih.gov |

Future Research Directions and Unexplored Avenues

Innovations in Green and Sustainable Synthetic Pathways for 3-(Bromomethyl)pyridin-4-ol

The development of environmentally friendly synthetic methods for pyridine (B92270) derivatives is a key area of future research. ijarsct.co.innih.gov Traditional synthesis methods often involve harsh conditions and produce significant waste. ijarsct.co.in Green chemistry principles are being applied to create more sustainable alternatives. ijarsct.co.innih.gov

Future innovations are likely to include:

Biocatalysis : The use of whole-cell biocatalysts and enzymes offers a greener alternative to traditional organic synthesis. rsc.orgmdpi.com Research into engineering microorganisms for the production of pyridines from biorenewable feedstocks is a promising avenue. acsgcipr.org

Eco-Friendly Catalysts : The development and use of reusable and non-toxic catalysts, such as activated fly ash or nanocatalysts, can reduce the environmental impact of synthesis. researchgate.netbhu.ac.in

Alternative Energy Sources : Microwave and ultrasound-assisted synthesis can lead to faster reactions and higher yields with reduced energy consumption. nih.govresearchgate.net

Renewable Starting Materials : Investigating routes to synthesize pyridines from biomass and lignin could provide a sustainable source for these important compounds. acsgcipr.org

| Green Synthesis Approach | Potential Advantage | Example for Pyridine Derivatives |

|---|---|---|

| Biocatalysis | Simpler, more sustainable route | Synthesis of 2,6-bis(hydroxymethyl)pyridine using recombinant microbial whole cells rsc.org |

| Eco-Friendly Catalysts | Reusable, reduces toxic waste | Use of activated fly ash for imidazo[1,2-a]pyridines synthesis bhu.ac.in |

| Alternative Energy | Faster reactions, lower energy use | Microwave-assisted synthesis of pyrido[2,3-d]pyrimidine analogs nih.gov |

| Renewable Feedstocks | Reduces reliance on fossil fuels | Production of pyridine-dicarboxylic acids from lignin acsgcipr.org |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are transforming chemical manufacturing by offering safer, more efficient, and scalable processes. bohrium.comorganic-chemistry.orgresearchgate.net The application of these technologies to the synthesis of this compound could offer significant advantages over traditional batch processing. springerprofessional.demtak.hu

Key areas for future development include:

Microreactor Technology : The use of microreactors allows for precise control over reaction parameters, leading to improved yields and safety, especially for hazardous reactions. organic-chemistry.orgbme.hupatsnap.com For example, a continuous flow microreactor was successfully used for the N-oxidation of pyridine derivatives, demonstrating high efficiency and stability. organic-chemistry.orgresearchgate.net

Automated Synthesis Platforms : Integrating robotic systems with data-driven algorithms can accelerate the synthesis and optimization of new molecules. nih.govnih.govyoutube.com These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.govchemrxiv.org

Multi-step Flow Synthesis : Designing telescoped, multi-step flow processes where intermediates are not isolated can significantly improve efficiency and reduce waste. mtak.hu

| Technology | Key Feature | Advantage for Synthesis |

|---|---|---|

| Continuous Flow Chemistry | Reagents pumped through tubes/microreactors bohrium.com | Higher reaction rates, increased safety, better yield and selectivity bohrium.comspringerprofessional.de |

| Automated Synthesis | Robotics and data-driven algorithms for synthesis planning and execution nih.gov | Increased speed, reduced costs, and accelerated discovery youtube.com |

Discovery of Novel Reactivity and Selectivity Patterns

The pyridine ring is a versatile scaffold, but its direct and selective functionalization can be challenging due to its electronic properties. nih.gov Future research will likely focus on uncovering new ways to control the reactivity and selectivity of functionalized pyridines like this compound.

Promising research avenues include:

C-H Functionalization : Developing new methods for the direct functionalization of carbon-hydrogen bonds on the pyridine ring would provide more efficient synthetic routes to complex molecules. nih.govnih.gov Recent advances have shown promise in achieving site-selective functionalization under mild conditions. acs.org

Chemoselective Reactions : Exploring reactions that selectively target one functional group in the presence of others is crucial for the synthesis of complex molecules. rsc.org For example, developing a chemoselective electrochemical Birch carboxylation of pyridines has been reported. rsc.org

Catalyst Development : The design of new catalysts can enable novel transformations and improve control over regioselectivity and stereoselectivity. organic-chemistry.orgnih.govorganic-chemistry.org

Design of Advanced Chemical Tools for Systems Biology and Chemical Biology Research

Pyridine-containing molecules are prevalent in biologically active compounds, including many FDA-approved drugs. nih.govrsc.org The unique structure of this compound makes it an attractive starting point for the design of novel chemical probes to study biological systems.

Future research in this area could involve:

Bioorthogonal Chemistry : This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.netwikipedia.orgnih.gov Derivatives of this compound could be designed to participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules in real-time. wikipedia.org Key reactions include Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition, and tetrazine ligation. nih.govnih.govpcbiochemres.com

Chemical Probes : The development of small molecules that can selectively interact with specific proteins or other biomolecules is essential for understanding cellular processes. The pyridine scaffold is a common feature in such probes. ijnrd.org

Drug Discovery : The pyridine nucleus is a core component of many pharmaceuticals. rsc.org Exploring the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents.

Synergistic Application of Computational Predictions and Experimental Validation in Chemical Discovery

The integration of computational chemistry with experimental work is a powerful approach to accelerate chemical discovery. rsc.orgresearchgate.netrsc.orgacs.org This synergy can be applied to predict the properties and reactivity of this compound and guide experimental efforts.

Future directions in this synergistic approach include:

Density Functional Theory (DFT) Studies : DFT calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. derpharmachemica.comresearchgate.netnih.govscispace.comdntb.gov.ua This information can provide insights into the molecule's reactivity and spectroscopic characteristics.

Machine Learning and AI : Machine learning models can be trained on existing chemical data to predict reaction outcomes and design novel synthetic routes. aip.org AI-driven platforms can automate the entire discovery cycle, from hypothesis generation to experimental validation. researchgate.net

Molecular Dynamics Simulations : These simulations can be used to study the interactions of this compound with other molecules, such as proteins or surfaces, providing insights into its potential biological activity or material science applications. rsc.orgresearchgate.net

Q & A

Q. What retrosynthetic pathways are feasible for this compound, and how can AI assist in route design?

- Retrosynthesis : Prioritize pyridin-4-ol as the starting material. AI tools (e.g., Template_relevance Reaxys) suggest bromination as the final step. Alternative routes include cross-coupling of pre-brominated intermediates .

- AI Integration : Train models on reaction databases (e.g., BKMS_METABOLIC) to predict optimal catalysts (e.g., Pd/C for deprotection steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.